![molecular formula C15H11Cl2N3O2S B2684167 2,3-dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide CAS No. 2034263-55-1](/img/structure/B2684167.png)
2,3-dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide
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Overview
Description
The compound “2,3-dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide moiety, a thieno[3,2-d]pyrimidin-3(4H)-one moiety, and an ethyl linker .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidin-3(4H)-one ring and a dichlorobenzene ring connected by an ethyl linker . The presence of the amide group would also be a key feature .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the electron-rich thieno[3,2-d]pyrimidin-3(4H)-one ring and the electron-withdrawing dichlorobenzene ring . The amide group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorobenzene ring could increase its lipophilicity, while the amide group could participate in hydrogen bonding, influencing its solubility .Scientific Research Applications
Antitubercular Activity
Tuberculosis (TB) remains a global health challenge, and developing new anti-TB compounds is crucial. Researchers have explored the antitubercular potential of pyrrolo[2,3-d]pyrimidine derivatives. Notably, a library of thirty 7H-pyrrolo[2,3-d]pyrimidine derivatives was synthesized and evaluated. Among them, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibited remarkable in vitro activity against Mycobacterium tuberculosis, with a MIC90 value of 0.488 µM . Importantly, this compound was non-cytotoxic to the Vero cell line .
Purine Nucleoside Phosphorylase (PNP) Inhibition
Another intriguing application involves purine nucleoside phosphorylase (PNP) inhibition. The compound 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo-[3,2-d]pyrimidin-4-one (CI-972) was identified as a potent, competitive inhibitor of PNP (with a K_i of 0.83 μM ). Additionally, it selectively demonstrated cytotoxicity against human MOLT-4 (T cell) but was non-toxic to MGL-8 (B cell) lymphoblasts .
Organic Electronics
Thiophene-based compounds play a significant role in organic electronics due to their high resonance energy and electrophilic reactivity. While not directly related to the mentioned compound, understanding the broader context of thiophene derivatives can inform future research in this area .
Future Directions
properties
IUPAC Name |
2,3-dichloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2S/c16-10-3-1-2-9(12(10)17)14(21)18-5-6-20-8-19-11-4-7-23-13(11)15(20)22/h1-4,7-8H,5-6H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGBRXDQMFNTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide |
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